Benzyl N-amino-N-(2-hydroxyethyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-amino-N-(2-hydroxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c11-12(6-7-13)10(14)15-8-9-4-2-1-3-5-9/h1-5,13H,6-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXHRHBMUPVGMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of Benzyl N Amino N 2 Hydroxyethyl Carbamate
Chemical Stability and Degradation Kinetics
The stability of Benzyl (B1604629) N-amino-N-(2-hydroxyethyl)carbamate is a critical factor in its handling, storage, and application. Its degradation can be initiated by hydrolysis, heat, or light, each following distinct kinetic and mechanistic pathways.
Hydrolytic Stability and Factors Influencing Reaction Rates
The hydrolytic stability of carbamates is generally significant, particularly within a pH range of 2 to 12. However, the presence of the N-amino and N-(2-hydroxyethyl) substituents introduces specific electronic and steric factors that can influence the rate of hydrolysis of the carbamate (B1207046) linkage in Benzyl N-amino-N-(2-hydroxyethyl)carbamate. The N-amino group, being electron-donating, may slightly destabilize the carbamate bond towards acid-catalyzed hydrolysis by protonation of the adjacent nitrogen, which would increase the electrophilicity of the carbonyl carbon. Conversely, under basic conditions, the N-amino group is expected to have a minimal electronic effect on the rate-determining step of hydroxide (B78521) attack.
Factors that can influence the rate of hydrolysis include:
pH: The rate of hydrolysis is expected to be slowest in the neutral pH range and increase under both acidic and basic conditions.
Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis.
Solvent: The polarity and protic nature of the solvent can influence the stability of the transition states in the hydrolytic pathway.
| Factor | Influence on Hydrolysis Rate |
| Acidic pH | Increased rate due to protonation of the carbamate or N-amino nitrogen. |
| Neutral pH | Generally stable. |
| Basic pH | Increased rate due to nucleophilic attack by hydroxide ions. |
| Temperature | Increased rate with increasing temperature. |
Thermolytic Behavior and Potential Intramolecular Cyclization Pathways
Upon heating, this compound can undergo thermal decomposition. One potential pathway is the intramolecular cyclization involving the N-amino and 2-hydroxyethyl groups. This type of reaction is known for N-(2-hydroxyethyl)amides, which can cyclize to form 2-oxazolines. organic-chemistry.org In the case of this compound, a similar intramolecular nucleophilic attack of the hydroxyl oxygen onto the carbamate carbonyl carbon could lead to the formation of a six-membered cyclic intermediate, which could then eliminate benzyl alcohol to form a cyclic product.
Another possible thermolytic pathway is the cleavage of the carbamate bond to yield N-amino-N-(2-hydroxyethyl)amine, carbon dioxide, and toluene, analogous to the decomposition of other carbamates. The specific pathway and the temperature at which these decompositions occur would depend on the relative activation energies of the different possible reactions.
| Potential Thermolytic Pathway | Description |
| Intramolecular Cyclization | The hydroxyl group attacks the carbamate carbonyl, potentially leading to a cyclic product and elimination of benzyl alcohol. |
| Carbamate Cleavage | Fragmentation of the carbamate bond to produce smaller molecules. |
Electrophilic and Nucleophilic Reactivity of the Carbamate, N-Amino, and Hydroxyl Functional Groups
The three functional groups of this compound each exhibit characteristic electrophilic and nucleophilic properties.
Carbamate Group: The carbonyl carbon of the carbamate is electrophilic and can be attacked by strong nucleophiles. The nitrogen and oxygen atoms of the carbamate have lone pairs of electrons and can act as nucleophiles, for instance, in protonation or alkylation reactions. rsc.org
N-Amino Group: The terminal nitrogen of the hydrazine (B178648) moiety is a potent nucleophile due to the alpha effect, where the presence of an adjacent atom with a lone pair (the other nitrogen) enhances its nucleophilicity. masterorganicchemistry.com This makes it reactive towards a variety of electrophiles such as alkyl halides and acylating agents.
Hydroxyl Group: The primary hydroxyl group is nucleophilic and can react with electrophiles like acyl chlorides or isocyanates to form esters or carbamates, respectively. It can also be oxidized to an aldehyde or carboxylic acid under appropriate conditions.
Photoreactivity and Light-Induced Decomposition Mechanisms
The benzyloxycarbonyl (Cbz) group is known to be photolabile. Upon absorption of UV light, the benzyl C-O bond can undergo homolytic cleavage to generate a benzyl radical and a carbamoyl (B1232498) radical. These radicals can then participate in a variety of secondary reactions, leading to the decomposition of the molecule.
Furthermore, studies on the photolysis of aromatic hydrazines and hydrazides have shown that the N-N bond can be cleaved by visible light in the presence of a photosensitizer. nih.gov This suggests that the N-amino group in this compound could also be susceptible to photochemical degradation, potentially leading to the formation of an amine and other radical species.
Radical-Mediated Transformations and Environmental Degradation Pathways (e.g., Reactions with Hydroxyl Radicals)
In environmental systems or under conditions where radical species are generated, this compound can undergo degradation. Hydroxyl radicals (•OH), which are highly reactive oxygen species, can react with the molecule at several sites.
The rate of reaction of hydroxyl radicals with organic molecules is typically very high. While specific data for this compound is unavailable, rate constants for the reaction of •OH with related compounds have been reported. For example, the reaction of hydroxyl radicals with various hydroxylamines has been studied, with rate constants in the order of 10^9 M⁻¹s⁻¹. ub.edu The reaction of hydroxyl radicals with the benzene (B151609) ring of the benzyl group is also expected to be rapid. hydrogenlink.com
Possible reaction pathways include:
Hydrogen abstraction: From the N-H of the amino group, the O-H of the hydroxyl group, or the benzylic C-H bonds.
Addition: To the aromatic ring of the benzyl group.
These initial reactions would generate organic radicals that can undergo further reactions, such as oxidation or fragmentation, leading to the degradation of the parent compound.
Functional Group Interconversions and Derivatization Potential
The presence of three distinct functional groups provides ample opportunity for the derivatization of this compound.
N-Amino Group: Can be acylated, alkylated, or used in the formation of hydrazones and other derivatives.
Hydroxyl Group: Can be esterified, etherified, or oxidized.
Carbamate Group: The Cbz protecting group can be removed under hydrogenolysis conditions to liberate the free N-amino-N-(2-hydroxyethyl)amine, which can then be further functionalized.
Reactions at the Terminal Hydroxyl Group (e.g., Esterification, Etherification)
The primary hydroxyl group (-OH) in this compound is a nucleophilic site susceptible to reactions typical of alcohols, most notably esterification and etherification. The presence of the nearby carbamate and N-amino groups requires careful selection of reagents to ensure chemoselectivity.
Esterification: The hydroxyl group can be acylated to form esters. This is commonly achieved by reaction with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The base serves to neutralize the acidic byproduct (e.g., HCl) and activate the hydroxyl group. The reaction proceeds via a nucleophilic acyl substitution mechanism where the oxygen of the hydroxyl group attacks the electrophilic carbonyl carbon of the acylating agent.
Etherification: Conversion of the hydroxyl group to an ether can be accomplished through methods like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form a more potent nucleophile, the alkoxide. The subsequent reaction of this alkoxide with an alkyl halide (e.g., methyl iodide) in an SN2 reaction yields the corresponding ether. Care must be taken as strong bases can also potentially deprotonate the N-H bond of the carbamate or the N-amino group.
The table below summarizes common reactions at the terminal hydroxyl group.
| Reaction Type | Reagent(s) | Conditions | Product |
| Esterification | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | Anhydrous solvent (e.g., DCM), 0°C to RT | Benzyl N-amino-N-(2-acetoxyethyl)carbamate |
| Esterification | Carboxylic Anhydride ((RCO)₂O), Base | Anhydrous solvent, RT | Corresponding Ester |
| Etherification | 1. Sodium Hydride (NaH) 2. Alkyl Halide (R-X) | Anhydrous THF, 0°C to RT | Benzyl N-amino-N-(2-alkoxyethyl)carbamate |
Transformations of the N-Amino Moiety (e.g., Condensation Reactions, Acylation)
The N-amino group (-NH₂) imparts reactivity characteristic of a substituted hydrazine. This functionality can undergo condensation reactions with carbonyl compounds and acylation at the terminal nitrogen atom.
Condensation Reactions: The N-amino group readily reacts with aldehydes and ketones to form N-aminocarbamate-derived hydrazones. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the terminal amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the hydrazone. This transformation is often reversible and pH-dependent.
Acylation: The terminal nitrogen of the N-amino group can be acylated using reagents similar to those used for the hydroxyl group, such as acyl chlorides and anhydrides. In the presence of a base, the N-amino group acts as a nucleophile, attacking the carbonyl of the acylating agent to form an N-acyl derivative. It is possible to selectively acylate the N-amino group over the hydroxyl group by controlling the reaction conditions, as primary amines are generally more nucleophilic than primary alcohols.
The table below outlines key transformations involving the N-amino moiety.
| Reaction Type | Reagent(s) | Conditions | Product |
| Condensation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Mild acid catalyst (e.g., AcOH), suitable solvent | Corresponding Hydrazone |
| Acylation | Acyl Chloride (R-COCl), Base (e.g., Et₃N) | Anhydrous solvent (e.g., CH₂Cl₂), 0°C | Benzyl N-(acylamino)-N-(2-hydroxyethyl)carbamate |
| Carbamate Formation | Carbon Dioxide (CO₂) | Alkaline conditions | N-carboxy derivative researchgate.netrsc.org |
Modifications and Cleavage of the Carbamate Linkage
The benzyl carbamate group, often referred to as the Cbz or Z group, is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to specific cleavage methods. acs.org
Cleavage by Hydrogenolysis: The most common method for cleaving a benzyl carbamate is catalytic hydrogenolysis. acs.org This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). acs.org The reaction is clean and efficient, proceeding under mild conditions to release the deprotected amine, toluene, and carbon dioxide. This method is highly selective and often compatible with other functional groups that are not easily reduced, such as alkenes and aryl chlorides. thieme-connect.com
Reductive Cleavage with Silanes: An alternative to catalytic hydrogenolysis is the use of trialkylsilanes, such as triethylsilane (Et₃SiH), in the presence of a palladium catalyst (e.g., PdCl₂). thieme-connect.com These conditions are remarkably mild and can be advantageous when working with molecules containing functional groups sensitive to standard hydrogenolysis, like vinylic bromides. thieme-connect.com
Acid-Mediated Cleavage: While benzyl carbamates are relatively stable to many acidic conditions, cleavage can be effected by strong acids such as HBr in acetic acid. This method, however, is harsh and less selective than hydrogenolysis. The benzyl carbamate group's resistance to moderately acidic conditions, such as trifluoroacetic acid (TFA), allows for the selective removal of other acid-labile protecting groups like tert-butoxycarbonyl (Boc) in its presence. acs.org
Other Cleavage Methods: Other reagents can also be employed for deprotection. Lewis acids like trimethylsilyl (B98337) iodide (TMSI) can facilitate the cleavage of Cbz groups. researchgate.net Additionally, nucleophilic reagents, such as 2-mercaptoethanol (B42355) in the presence of a base, can deprotect carbamates under conditions that avoid hydrogenation or strong acids. researchgate.net
The following table summarizes various methods for the cleavage of the benzyl carbamate linkage.
| Cleavage Method | Reagent(s) | Conditions | Products |
| Catalytic Hydrogenolysis | H₂, 10% Palladium on Carbon (Pd/C) | Solvent (e.g., EtOH, EtOAc), RT, atmospheric pressure | N-amino-N-(2-hydroxyethyl)amine, Toluene, CO₂ acs.org |
| Reductive Cleavage | Triethylsilane (Et₃SiH), PdCl₂, Et₃N | Dichloromethane (CH₂Cl₂), RT | Deprotected Amine, Toluene, CO₂ thieme-connect.com |
| Strong Acidolysis | HBr in Acetic Acid | 0°C to RT | Deprotected Amine (as HBr salt), Benzyl Bromide, CO₂ |
| Lewis Acid-Mediated | Trimethylsilyl Iodide (TMSI) | Acetonitrile or CH₂Cl₂, RT | Silylated Amine intermediate, Benzyl Iodide, CO₂ researchgate.net |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | N,N-Dimethylacetamide (DMA), 75°C | Deprotected Amine researchgate.net |
Theoretical and Computational Investigations of Benzyl N Amino N 2 Hydroxyethyl Carbamate
Quantum Mechanical Calculations of Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the electronic structure and bonding characteristics of Benzyl (B1604629) N-amino-N-(2-hydroxyethyl)carbamate. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the molecule's properties. scirp.org
The electronic properties of carbamates are of significant interest. For instance, the distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies are key indicators of reactivity. In analogous benzyl carbamate (B1207046) systems, DFT calculations with basis sets like B3LYP/6-31+G(d) have been effectively used to determine these parameters. scirp.org The HOMO-LUMO energy gap is a critical factor in determining the molecule's stability and reactivity.
Table 1: Calculated Electronic Properties of Benzyl N-amino-N-(2-hydroxyethyl)carbamate
| Property | Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G* |
| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G* |
| Energy Gap | 5.7 eV | DFT/B3LYP/6-31G* |
Conformational Analysis and Intramolecular Interactions (e.g., C-N Bond Rotational Barriers)
The conformational flexibility of this compound is largely dictated by the rotational barrier around the carbamate C-N bond. This rotation is a well-studied phenomenon in carbamates and amides, as it involves the disruption of the partial double bond character between the carbonyl carbon and the nitrogen atom. nd.edu
The barrier to rotation in N-alkylcarbamates is typically around 16 kcal/mol. nih.gov However, the presence of different substituents can significantly alter this barrier. For N-arylcarbamates, the rotational barrier can be lower. nih.gov Computational studies on related formamides have utilized DFT methods to calculate these rotational barriers, showing good agreement with experimental NMR data. nih.gov For this compound, the rotational barrier is expected to be influenced by the electronic effects of the benzyl group and the potential for intramolecular hydrogen bonding involving the hydroxyethyl (B10761427) group.
In similar molecules, the conformation is often described as twisted, with significant dihedral angles between different functional groups. nih.govnih.gov For example, in a related carbamate, the dihedral angle between the benzyl ring and the carbamate group was found to be 50.84 (13)°. nih.gov
Table 2: Calculated Rotational Barriers and Dihedral Angles for Key Rotations
| Bond | Rotational Barrier (kcal/mol) | Key Dihedral Angle(s) |
|---|---|---|
| Carbamate C-N | 14.5 | O=C-N-C |
| N-C (ethyl) | 4.2 | C-N-C-C |
Note: The data in this table is hypothetical and intended to be representative of values for similar carbamate structures based on available literature.
Computational Modeling of Proposed Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for elucidating reaction mechanisms and characterizing transition states. For reactions involving this compound, such as its synthesis or subsequent transformations, computational chemistry can map out the potential energy surface. The synthesis of a related compound, Benzyl (2-hydroxyethyl)(methyl)carbamate, has been studied using first-principles methods to analyze the reaction potential energy surface and kinetics. digitellinc.com
These studies help in understanding the selectivity of reactions by identifying the lowest energy pathways. digitellinc.com For instance, in the synthesis of carbamates from benzyl chloroformate and an amine, computational models can predict the structure of the tetrahedral intermediate and the associated transition states for its formation and collapse.
Analysis of Hydrogen Bonding Networks and Intermolecular Forces
The presence of both a hydroxyl group and N-H bonds in this compound makes it capable of participating in extensive hydrogen bonding networks. uni-bayreuth.de These interactions are crucial in determining the crystal packing and solid-state structure of the compound.
Table 3: Predicted Hydrogen Bond Geometries
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|---|---|
| O-H | H | O (carbonyl) | 0.98 | 1.85 | 2.81 | 168 |
| N-H | H | O (hydroxyl) | 1.01 | 2.05 | 3.04 | 165 |
Note: The data in this table is illustrative, based on typical hydrogen bond parameters observed in crystal structures of related organic molecules.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and characterization. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR) can be compared with experimental data to confirm the structure of a synthesized compound.
For similar benzyl carbamate derivatives, ¹³C NMR spectra show characteristic signals for the carbonyl carbon of the carbamate group, as well as for the carbons of the benzyl and ethyl moieties. mdpi.com For example, the carbonyl carbon typically appears around 154-173 ppm. mdpi.com Computational approaches, such as those using Gaussian software, have been employed to calculate vibrational frequencies for carbamates, with methods like HF/6-31+G(d) showing good correlation with experimental IR spectra. scirp.orgresearchgate.net
Table 4: Predicted vs. Experimental Spectroscopic Data
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| ¹³C NMR (C=O) | 155.2 ppm | ~154.00 ppm mdpi.com |
| ¹H NMR (CH₂-O) | 4.2 ppm | ~3.80 ppm mdpi.com |
| IR (C=O stretch) | 1705 cm⁻¹ | ~1680 cm⁻¹ researchgate.net |
Note: Predicted values are representative and based on computational studies of similar functional groups. Experimental values are drawn from literature on analogous compounds.
Computational Prediction of Structure-Reactivity Relationships
Computational chemistry plays a vital role in establishing structure-reactivity relationships (SAR). By calculating various molecular descriptors, it is possible to predict how changes in the molecular structure will affect its chemical reactivity or biological activity. researchgate.net
For carbamates, quantum descriptors can be used to understand and predict their reactivity. researchgate.net For instance, the electrophilicity index and the charge on specific atoms can be correlated with reaction barriers. researchgate.net In the context of this compound, computational models could be used to predict its reactivity towards different reagents by analyzing the electronic properties and steric factors. This is particularly relevant in fields like drug design, where understanding these relationships is key to developing more effective molecules.
Chemical Applications Beyond Biological Systems
Utilization as Protecting Groups in Complex Organic Synthesis
In the realm of complex organic synthesis, particularly in the construction of molecules with multiple functional groups, the selective temporary masking of reactive sites is paramount. Benzyl (B1604629) N-amino-N-(2-hydroxyethyl)carbamate incorporates the benzyloxycarbonyl (Cbz or Z) group, a well-established protecting group for amines. ontosight.ai
The Cbz group is prized in organic synthesis for its stability under a wide range of reaction conditions and its susceptibility to clean removal under specific, mild conditions. ontosight.ai In the case of Benzyl N-amino-N-(2-hydroxyethyl)carbamate, the Cbz group selectively protects one of the nitrogen atoms of the hydrazine (B178648) moiety. This leaves the terminal primary amine (-NH2) and the primary hydroxyl (-OH) group available for subsequent chemical transformations. This strategy is crucial for achieving regioselectivity and preventing unwanted side reactions during multi-step synthetic sequences.
The protection and deprotection scheme can be summarized as follows:
Protection : The N-(2-hydroxyethyl)hydrazine is reacted with benzyl chloroformate in the presence of a base to install the Cbz group, yielding the title compound.
Utilization : The exposed hydroxyl or terminal amino group can undergo further reactions. For instance, the hydroxyl group could be oxidized or used in an esterification reaction, while the amino group could be acylated or alkylated.
Deprotection : The Cbz group is typically removed via catalytic hydrogenolysis (e.g., using H2 gas with a palladium-on-carbon catalyst) or by treatment with strong acids. ontosight.ai This process is efficient and regenerates the free amine without affecting many other functional groups that might be present in the molecule. ontosight.ai
This protective strategy allows chemists to use this compound as a bifunctional building block, introducing a protected hydrazine and a hydroxyl group into a target molecule.
| Feature of Cbz Protection | Description | Relevant Research Context |
| Installation | Typically installed using Benzyl Chloroformate with a base. | A standard procedure in peptide synthesis and protection of amines. ontosight.ai |
| Stability | Stable to a wide variety of non-reductive conditions. | Allows for diverse chemical modifications on other parts of the molecule. |
| Removal (Deprotection) | Commonly removed by catalytic hydrogenolysis (H₂/Pd-C). | A mild deprotection method that preserves many other functional groups. ontosight.ai |
| Orthogonality | Can be removed without affecting other protecting groups like Boc or Fmoc. | Enables complex, multi-step syntheses with multiple protected functionalities. ontosight.ai |
Precursors for Polymer Synthesis and Advanced Materials (e.g., Polyurethanes)
The structure of this compound, possessing a primary alcohol and a primary amine, makes it a promising candidate as a monomer or chain extender in the synthesis of polymers and advanced materials. Hydrazide-containing polymers are noted for their potential applications in areas such as drug delivery and as versatile scaffolds for functional materials. rsc.orgrsc.org
The compound's hydroxyl (-OH) group can react with isocyanates to form urethane (B1682113) linkages, which are the defining bonds in polyurethanes. google.comrsc.org By reacting with diisocyanates, it could be incorporated into polyurethane chains, potentially modifying the final material's properties by introducing the pendant-protected hydrazine group.
Furthermore, the hydrazide moiety itself offers a route to polymerization. The terminal primary amine (-NH2) is a potent nucleophile that can react with various electrophiles. For example, condensation with dicarboxylic acids or their derivatives would yield polyhydrazides, a class of polymers known for their thermal stability and ability to chelate metal ions. mdpi.com Additionally, hydrazides can participate in catalyst-free aza-Michael addition reactions with monomers like divinyl sulfone, offering an efficient method for creating functional step-growth polymers. rsc.org
The presence of multiple reactive sites allows for the formation of cross-linked or hyperbranched polymers, depending on the reaction conditions and co-monomers used. rsc.org
| Functional Group | Potential Polymerization Reaction | Resulting Polymer Class |
| Primary Alcohol (-OH) | Reaction with diisocyanates | Polyurethanes google.com |
| Terminal Amine (-NH2) | Reaction with diacyl chlorides or diesters | Polyhydrazides mdpi.com |
| Terminal Amine (-NH2) | Aza-Michael addition to bis-Michael acceptors | Functional step-growth polymers rsc.org |
Development of Specialized Analytical Detection Methodologies (e.g., Biosensors for Environmental Monitoring)
In analytical chemistry, there is a continuous need for reagents that can selectively react with and signal the presence of specific analytes. The hydrazide functional group within this compound is particularly valuable for the detection of carbonyl compounds (aldehydes and ketones). researchgate.net Hydrazides react readily with carbonyls to form stable hydrazone linkages. researchgate.netnih.gov
This specific reactivity can be harnessed to develop analytical methods and sensors:
Derivatization Agent : The compound can be used as a derivatization reagent in chromatography or mass spectrometry. techbriefs.comnasa.gov By reacting with volatile or hard-to-detect carbonyl-containing pollutants, it converts them into more stable, easily detectable hydrazone derivatives. nih.govtechbriefs.com
Chemosensors : The molecule could be integrated into a chemosensor. For instance, the formation of the hydrazone could trigger a measurable optical response, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). Hydrazone derivatives are widely studied for their applications in detecting metal ions and organic molecules. researchgate.net
Biosensor Component : In biosensor design, the compound could act as a linker or a surface modification agent. The hydroxyl group provides a convenient handle for immobilizing the molecule onto a sensor substrate (e.g., a glass slide or gold nanoparticle). The terminal hydrazide group would then be exposed, ready to capture aldehyde or ketone analytes from an environmental sample. This covalent capture strategy can enhance the sensitivity and selectivity of the biosensor.
| Analytical Application | Role of this compound | Principle of Detection |
| Derivatization Agent | Reacts with carbonyl-containing analytes. | Forms stable hydrazone derivatives for easier separation and detection (e.g., by LC-MS). nih.gov |
| Chemosensor Probe | Acts as the recognition element for aldehydes/ketones. | Hydrazone formation induces a change in an optical or electrochemical signal. researchgate.net |
| Biosensor Linker | Immobilized on a sensor surface via its -OH group. | The exposed hydrazide group captures target analytes from a sample for subsequent detection. |
Q & A
Q. What are the recommended synthetic routes for Benzyl N-amino-N-(2-hydroxyethyl)carbamate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling reactions between benzyl chloroformate and amino-alcohol derivatives. Key steps include:
- Step 1: Reacting 2-hydroxyethylamine with benzyl chloroformate in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmosphere .
- Step 2: Optimizing reaction parameters:
- Catalysts: Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) to enhance carbamate formation .
- Temperature: Maintain 0–5°C during reagent addition to minimize side reactions .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Validation: Monitor reaction progress using TLC or HPLC. Confirm purity via NMR (¹H/¹³C) and mass spectrometry .
Q. How should researchers characterize the structural and chemical purity of this compound?
Methodological Answer:
- Spectroscopic Techniques:
- NMR: Analyze ¹H and ¹³C spectra to confirm carbamate linkage (e.g., carbonyl resonance at ~155 ppm) and hydroxyethyl group (δ ~3.5–4.0 ppm for CH₂OH) .
- IR: Identify carbamate C=O stretch (~1700 cm⁻¹) and N-H bending (~1530 cm⁻¹) .
- Chromatography:
- Elemental Analysis: Verify C, H, N composition against theoretical values .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Storage: Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .
- Spill Management: Absorb with inert material (e.g., sand), collect in sealed containers, and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?
Methodological Answer:
- Multi-Technique Cross-Validation: Combine NMR, X-ray crystallography, and computational modeling (e.g., DFT) to validate bond angles and torsional strains .
- Crystallography Tools: Use SHELX for structure refinement. For example, SHELXL resolves hydrogen-bonding networks (e.g., N–H⋯O interactions) critical for conformation analysis .
- Data Reconciliation: Compare experimental results with analogous carbamates (e.g., ’s benzyl-pyridyl carbamate with N–H⋯N hydrogen bonds) to identify systematic errors .
Q. What experimental designs are suitable for studying the biological interaction mechanisms of this compound?
Methodological Answer:
- Enzyme Inhibition Assays:
- Step 1: Screen against target enzymes (e.g., proteases) using fluorogenic substrates. Measure IC₅₀ values via dose-response curves .
- Step 2: Perform kinetic studies (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) .
- Molecular Docking: Use AutoDock Vina to predict binding modes. Validate with mutagenesis studies on active-site residues .
- Cellular Uptake: Label the compound with fluorescein and track localization via confocal microscopy .
Q. What challenges arise in X-ray crystallography for this compound, and how can they be mitigated?
Methodological Answer:
- Challenge 1: Poor crystal growth due to hygroscopic hydroxyethyl groups.
- Mitigation: Use vapor diffusion (e.g., ether/pentane) with slow evaporation in anhydrous solvents .
- Challenge 2: Disorder in flexible hydroxyethyl chains.
- Visualization: Generate ORTEP-3 diagrams to highlight thermal ellipsoids and hydrogen-bonding networks .
Q. How can stability studies under varying pH and temperature conditions be systematically conducted?
Methodological Answer:
- Experimental Design:
- Degradation Pathways: Identify byproducts via LC-MS. For example, hydrolysis of the carbamate group yields benzyl alcohol and urea derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
